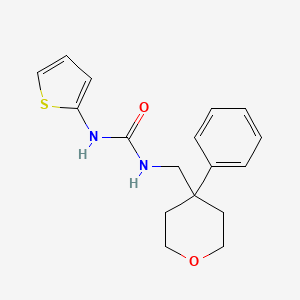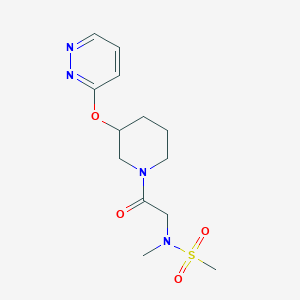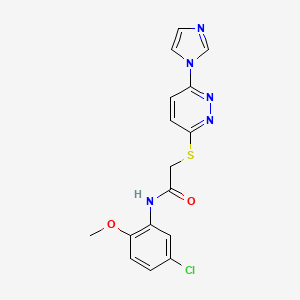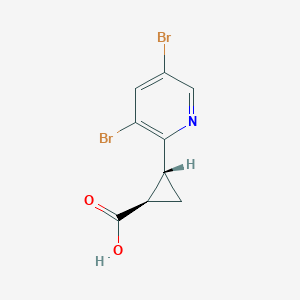
1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives has been a topic of interest due to their potential as therapeutic agents. In the context of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, the synthesis involves the introduction of a thioether linker and an arylurea moiety in the meta position, which has been shown to be crucial for the activity of these compounds as VEGFR-2 tyrosine kinase inhibitors . Similarly, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives has been achieved through a structure-based design, leading to compounds with potent activity against human chronic myeloid leukemia (CML) cell line K562 . The use of urea as a catalyst in the one-pot synthesis of highly functionalized pyrano[2,3-c]pyrazole derivatives further highlights the versatility of urea in facilitating multicomponent reactions . Additionally, the synthesis of 1-aryl-3-(2-chloroethyl) ureas has been reported, with some derivatives showing cytotoxicity on human adenocarcinoma cells .
Molecular Structure Analysis
The molecular structure of urea derivatives plays a significant role in their biological activity. The presence of a thioether linker and the positioning of the arylurea group have been identified as key structural elements for the inhibition of VEGFR-2 tyrosine kinase . The structure-activity relationship (SAR) analysis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives has led to the identification of compounds with potent anti-CML activity, highlighting the importance of the pyrimidin-4-ylthio and thiadiazol-2-yl groups in these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of urea derivatives are diverse and include Knoevenagel condensation, Michael addition, and ring opening and closing reactions, as demonstrated in the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives using urea as a catalyst . The synthesis of 1-aryl-3-(2-chloroethyl) ureas involves the reaction of 4-phenylbutyric acid and alkylanilines, leading to compounds with potential anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely related to their structural features and have a direct impact on their biological activity. For instance, the introduction of hydrophobic groups in the terminal phenyl ring of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas has been associated with potent VEGFR-2 inhibition . The solubility, stability, and reactivity of these compounds are essential for their function as kinase inhibitors or anticancer agents, as seen in the case of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives . The cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas also depends on their chemical properties, which determine their interaction with cancer cells .
Wissenschaftliche Forschungsanwendungen
Hydrogel Applications
- Anion Tuning of Rheology and Morphology : The compound 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2. The physical properties of these gels, such as their rheology and morphology, can be tuned by the anion identity. This capability highlights the potential for designing hydrogels with specific characteristics for biomedical or materials science applications (Lloyd & Steed, 2011).
Crystallography and Material Synthesis
- X-ray Crystallography for Structure Determination : Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, synthesized using commercially available urea, had its crystal structure determined by X-ray technique. This research aids in understanding the molecular geometry and interactions within the material, potentially useful for material science and drug design (Sharma et al., 2016).
Anticancer Research
- Synthesis and Evaluation as Potential Anticancer Agents : Compounds derived from 4-phenylbutyric acid and alkylanilines, including 1-aryl-3-(2-chloroethyl) ureas, were synthesized and their cytotoxicity was evaluated on human adenocarcinoma cells in vitro. These findings contribute to the ongoing search for new anticancer drugs (Gaudreault et al., 1988).
Enzyme Inhibition for Drug Discovery
- Acetylcholinesterase Inhibitors : A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for their antiacetylcholinesterase activity. This work is crucial for developing treatments for diseases like Alzheimer's, where enzyme inhibition can alleviate symptoms (Vidaluc et al., 1995).
Agricultural Chemistry
- Cytokinin-like Activity and Adventitious Rooting Enhancement : Urea derivatives have been identified as positive regulators of cell division and differentiation, with some showing cytokinin-like activity. These findings have significant implications for agriculture, particularly in plant morphogenesis and growth enhancement (Ricci & Bertoletti, 2009).
Eigenschaften
IUPAC Name |
1-[(4-phenyloxan-4-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-16(19-15-7-4-12-22-15)18-13-17(8-10-21-11-9-17)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBIRPHHWAPPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)
![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)




![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)
![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)
![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)



![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2503524.png)